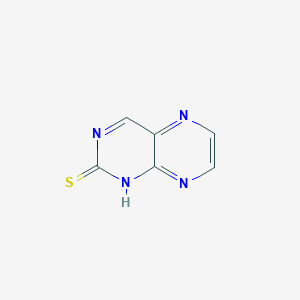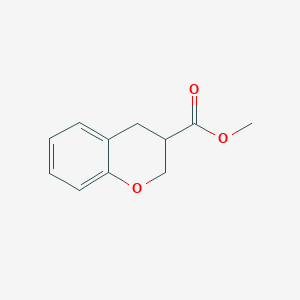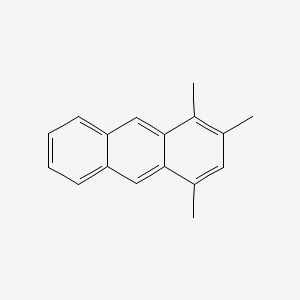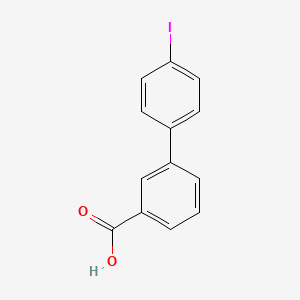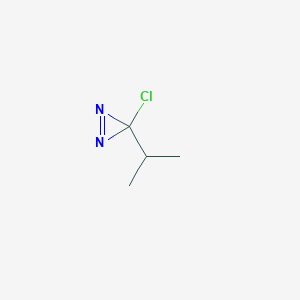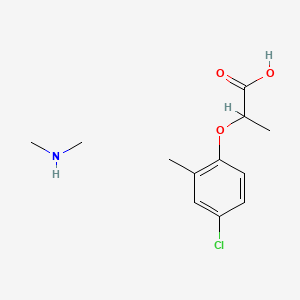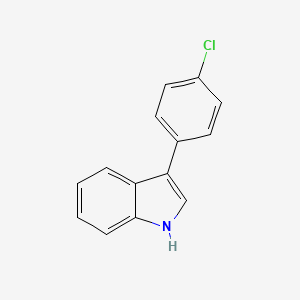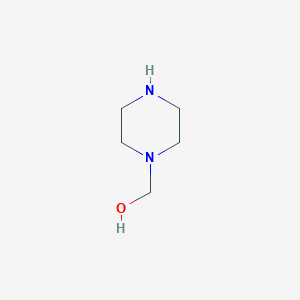
N-(Hydroxymethyl)piperazine
Overview
Description
N-(Hydroxymethyl)piperazine is an organic compound that features a piperazine ring substituted with a hydroxymethyl group. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The presence of the hydroxymethyl group enhances its reactivity and potential for forming derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(Hydroxymethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with formaldehyde under controlled conditions. The reaction typically proceeds as follows: [ \text{Piperazine} + \text{Formaldehyde} \rightarrow \text{this compound} ]
The reaction is usually carried out in an aqueous medium at a temperature range of 20-40°C. The pH of the reaction mixture is maintained between 7 and 9 to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow processes to ensure consistent quality and high yield. The reaction conditions are carefully monitored, and the product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: N-(Hydroxymethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form N-formylpiperazine.
Reduction: The compound can be reduced to yield piperazine.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: N-formylpiperazine
Reduction: Piperazine
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
N-(Hydroxymethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and as a stabilizing agent for proteins.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antipsychotic and anti-inflammatory drugs.
Industry: this compound is used in the production of polymers, resins, and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of N-(Hydroxymethyl)piperazine involves its interaction with various molecular targets. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that target specific receptors or enzymes. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its target.
Comparison with Similar Compounds
Piperazine: The parent compound, lacking the hydroxymethyl group.
N-Methylpiperazine: A derivative with a methyl group instead of a hydroxymethyl group.
N-Ethylpiperazine: A derivative with an ethyl group.
Comparison: N-(Hydroxymethyl)piperazine is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and potential for forming hydrogen bonds. This makes it more versatile in chemical synthesis and enhances its applications in medicinal chemistry compared to its analogs.
Properties
IUPAC Name |
piperazin-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c8-5-7-3-1-6-2-4-7/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLFQUWNZMMHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558946 | |
| Record name | (Piperazin-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90324-69-9 | |
| Record name | (Piperazin-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B1628144.png)
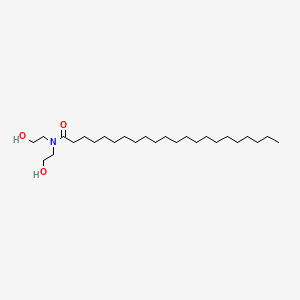
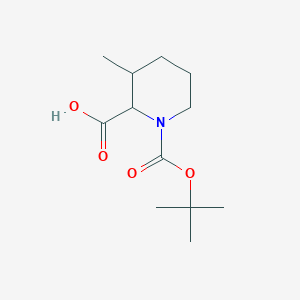
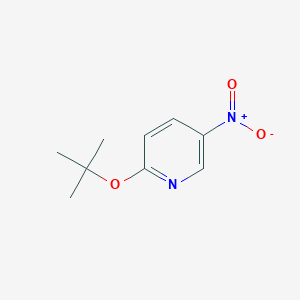
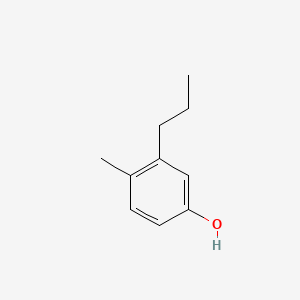
![2-[Butyl(3-methylphenyl)amino]ethan-1-ol](/img/structure/B1628154.png)
